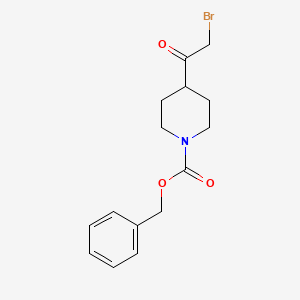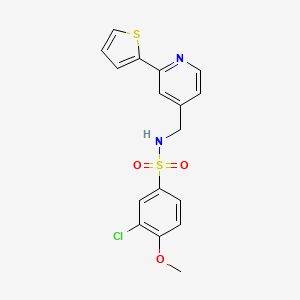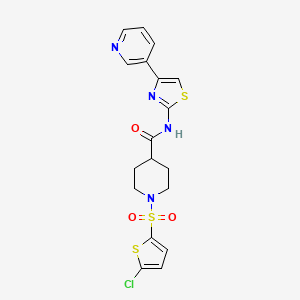![molecular formula C19H10ClF3N2S B2510829 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-73-1](/img/structure/B2510829.png)
2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a useful research compound. Its molecular formula is C19H10ClF3N2S and its molecular weight is 390.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Chemistry
2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile and its derivatives have been a focus in chemical synthesis and applications. The compound serves as a precursor in the synthesis of various chemical agents. For instance, compounds derived from similar structures have shown antiviral activities against specific viruses, as evidenced by the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These derivatives have exhibited anti-tobacco mosaic virus activity, indicating their potential use in agriculture or pharmaceuticals (Chen et al., 2010).
Environmental and Biological Applications
In environmental science, compounds with structural similarities to this compound have been studied for their interactions with environmental elements. For example, the oxidative transformation of triclosan and chlorophene by manganese oxides has been observed, indicating the potential environmental fate of chlorinated phenols and their transformation products (Zhang & Huang, 2003).
Moreover, the compound's derivatives have been examined for their spectroscopic properties and potential as chemotherapeutic agents. A detailed spectroscopic investigation (FT-IR and FT-Raman), alongside theoretical studies such as HOMO-LUMO and molecular docking, suggests potential biomedical applications, including as anti-diabetic compounds (Alzoman et al., 2015).
Applications in Catalysis and Material Science
Furthermore, the presence of the trifluoromethyl group in similar compounds has been leveraged in the synthesis of novel materials and catalysts. For instance, the trifluoromethyl transformation synthesis has been employed to create new compounds with potential as insecticidal agents, highlighting its role in developing new pesticides and related applications (Li et al., 2012).
Additionally, organorhenium(vii) trioxides containing trifluoromethyl groups have been synthesized and evaluated as catalysts in metathesis reactions and epoxidation catalysis, demonstrating the versatility of such compounds in advanced chemical synthesis and industrial applications (Dyckhoff et al., 2018).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2S/c20-16-5-2-6-17(9-16)26-18-13(10-24)7-14(11-25-18)12-3-1-4-15(8-12)19(21,22)23/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNAMOVPWFQJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)

![1-(4-ethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510763.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)



